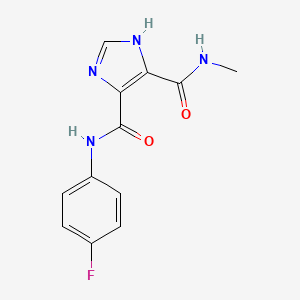
N~4~-(4-fluorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-fluorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide (referred to as FIM) is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. FIM belongs to the class of imidazole-4,5-dicarboxamide derivatives, which have been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral activities.
作用機序
The mechanism of action of FIM is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including cyclic GMP-AMP synthase (cGAS) and STING (stimulator of interferon genes). These enzymes play a crucial role in the innate immune response, and their inhibition by FIM has been shown to suppress inflammation and promote anti-tumor immunity.
Biochemical and Physiological Effects:
FIM has been shown to have various biochemical and physiological effects, including the inhibition of cGAS and STING activity, suppression of inflammation, and promotion of anti-tumor immunity. FIM has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis and preventing the development of various diseases.
実験室実験の利点と制限
FIM has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and availability. However, FIM also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for FIM research, including the evaluation of its potential as a drug candidate for the treatment of various diseases, the identification of its molecular targets and pathways, and the development of more efficient synthesis methods. FIM can also be used as a tool compound to study the role of cGAS and STING in various cellular processes and diseases. Additionally, the development of FIM analogs with improved pharmacological properties and reduced toxicity is an area of active research.
In conclusion, FIM is a promising chemical compound with various pharmacological properties that have been extensively studied in the scientific community. Its potential as a drug candidate and tool compound for studying various cellular processes and diseases make it an exciting area of research with numerous future directions.
合成法
FIM can be synthesized using various methods, including the reaction between 4-fluoroaniline and N-methylimidazole-4,5-dicarboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction between 4-fluoroaniline and N-methylimidazole-4,5-dicarboxamide, followed by the addition of acetic anhydride. Both methods have been shown to yield FIM with high purity and yield.
科学的研究の応用
FIM has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its potential as a drug candidate has been evaluated in several preclinical studies, where it has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. FIM has also been used as a tool compound to study the role of certain enzymes and pathways in various cellular processes.
特性
IUPAC Name |
4-N-(4-fluorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVXROVDMNJQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

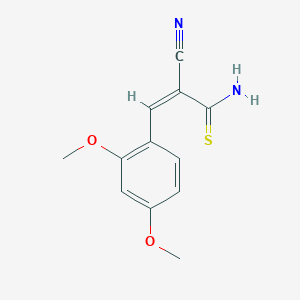
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)
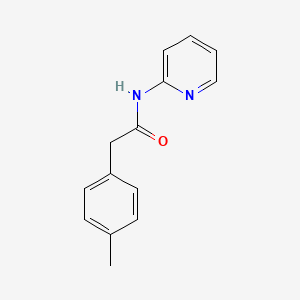
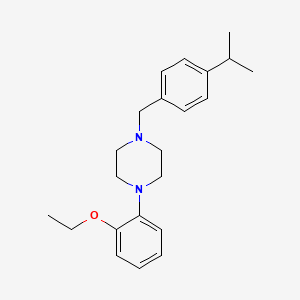
![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![2-[(4-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5860793.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)
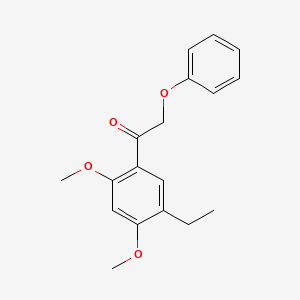
![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)
![5-chloro-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B5860815.png)
![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)
methyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B5860839.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)